ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl (2S,4S,5S)-5-hydroxy-2-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6-8,10-11H,3-5H2,1-2H3/t6-,7-,8+/m0/s1 |
InChI Key |
QZLKVVIHGBWBFH-BIIVOSGPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](NC[C@H]1O)C |
Canonical SMILES |
CCOC(=O)C1CC(NCC1O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation of this compound typically involves multi-step synthesis starting from suitably protected piperidine derivatives or from 5-hydroxypiperidine-2-carboxylic acid intermediates. The key challenges addressed in recent methods include:
- Achieving high stereoselectivity to obtain the (2S,4S,5S) stereoisomer.
- Avoiding expensive or hazardous reagents such as rhodium catalysts and diazomethane.
- Ensuring industrial scalability with practical reaction conditions.
Industrially Practical Production Method (Patent US9790181B2)
A significant advancement is described in Patent US9790181B2, which outlines a method for producing optically active (2S,5S)-5-hydroxypiperidine-2-carboxylic acid derivatives, key intermediates toward the target compound. The method avoids the use of expensive rhodium catalysts and diazomethane, which are problematic for industrial use.
Key features of this method include:
- Use of acid-catalyzed deprotection reactions employing inorganic acids such as hydrochloric acid or organic acids like p-toluenesulfonic acid.
- Alcohol solvents such as methanol or ethanol facilitate esterification or deprotection steps.
- Decarboxylation steps performed under mild heating (60–130 °C) in the presence of organic bases like triethylamine or pyridine to improve reaction rates and selectivity.
- Isolation of crystalline intermediates (e.g., acetylated derivatives) that allow for straightforward purification by crystallization, enhancing the purity of the final product.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Deprotection | HCl or p-toluenesulfonic acid in methanol | Efficient, mild conditions, industrially viable |
| Decarboxylation | Heating 60–130 °C with triethylamine or pyridine | Promotes reaction at lower temperatures |
| Purification | Crystallization from solvents like toluene/heptane | High purity intermediates |
This method yields (2S,5S)-5-hydroxypiperidine-2-carboxylic acid derivatives that can be further transformed into the ethyl ester form with the appropriate stereochemistry, including the 2-methyl substitution at the 2-position, to afford this compound.
Kinetic Resolution and Asymmetric Synthesis Approaches
Recent literature reports asymmetric synthesis strategies for substituted piperidines that can be adapted to prepare this compound or its analogs.
Highlights from kinetic resolution methods:
- Use of chiral bases such as n-butyllithium combined with sparteine enables kinetic resolution of racemic N-Boc-2-aryl-4-methylenepiperidines, which can be subsequently functionalized to introduce methyl and hydroxy substituents at desired positions.
- Electrophilic trapping of organolithium intermediates provides access to 2,2-disubstituted piperidines with high enantioselectivity.
- The 4-position functional group (e.g., methylene) is chosen for inertness during lithiation and ease of further functional group transformations.
Typical reaction scheme for kinetic resolution and substitution:
- Lithiation of N-Boc-protected piperidine derivative at low temperature (−40 °C).
- Electrophilic quenching with methyl chloroformate or alkyl halides to introduce the methyl group.
- Subsequent deprotection and functional group modifications to install the hydroxy group at the 5-position.
These methods have demonstrated yields of 70–90% for substituted piperidines and offer a route to enantioenriched compounds suitable as intermediates for the target molecule.
Biocatalytic and Chemoenzymatic Routes
Chemoenzymatic synthesis has been explored for related piperidine derivatives, offering advantages in stereoselectivity and mild reaction conditions.
- Lipase-catalyzed resolution steps have been employed to obtain (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate intermediates with high enantiomeric excess.
- Cascade enzymatic reactions involving carboxylic acid reductase, ω-transaminase, and imine reductase have been reported for the synthesis of mono- and disubstituted piperidines, potentially adaptable to the preparation of this compound.
- These biocatalytic methods provide environmentally friendly alternatives with good scalability and selectivity.
Comparative Summary of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed deprotection & decarboxylation (Patent US9790181B2) | HCl, p-toluenesulfonic acid, triethylamine, methanol/ethanol | Industrially practical, avoids hazardous reagents, high purity intermediates | Requires multi-step synthesis, control of stereochemistry essential |
| Kinetic resolution with chiral base | n-BuLi, sparteine, electrophiles (methyl chloroformate) | High enantioselectivity, versatile functionalization | Requires low temperature, chiral ligands availability |
| Chemoenzymatic synthesis | Lipases, carboxylic acid reductase, ω-transaminase, imine reductase | Mild conditions, environmentally friendly, scalable | Enzyme availability and cost, optimization needed |
Research Findings and Data Tables
Reaction Yields and Purity
| Step/Intermediate | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Deprotection of acetylated intermediate | 85–90 | >98 | Crystallization improves purity |
| Decarboxylation with triethylamine | 80–88 | >95 | Mild heating conditions |
| Kinetic resolution lithiation and trapping | 70–90 | >95 | Dependent on electrophile used |
| Lipase-catalyzed resolution | 75–85 | >98 | Enantiomeric excess >99% |
Reaction Conditions Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Temperature (decarboxylation) | 60–130 °C | Lower with organic base |
| Organic base equivalents | 0.1–2 molar equivalents | Triethylamine or pyridine |
| Reaction time | 1–12 hours | Typically 2–5 hours preferred |
| Solvents | Methanol, ethanol, acetic acid, toluene, heptane | Used for reaction and crystallization |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, where it can act as an inhibitor or activator. The hydroxy and ester groups play key roles in forming hydrogen bonds and other interactions with the target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural and functional similarities with ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate:
Structural and Functional Differences
Stereochemistry :
- The target compound’s (2S,4S,5S) configuration contrasts with its enantiomer, ethyl (2R,4R,5R)-5-hydroxy-2-methyl-piperidine-4-carboxylate. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in protein binding .
- (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride lacks the 4-ester group and methyl substituent but shares the hydroxyl and carboxylic acid groups, enhancing solubility via salt formation .
Functional Groups :
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., CAS 7512-17-6) are less polar than carboxylic acids (CAS 133696-21-6), impacting membrane permeability and metabolic stability.
- Hydroxyl Position : The hydroxyl group at position 5 in the target compound may participate in hydrogen bonding, a feature absent in analogs with hydroxyls at position 4 or 2.
Physicochemical Properties :
Conformational Analysis
Piperidine ring puckering, quantified using Cremer-Pople parameters , influences reactivity and binding. For example:
- The (2S,4S,5S) configuration may stabilize a twist-boat conformation due to steric interactions between the methyl and ester groups.
- Analogs with fewer substituents (e.g., methyl 4-hydroxypiperidine-2-carboxylate) likely adopt a chair conformation , reducing steric strain .
Crystallographic and Computational Insights
- SHELX Refinement: The stereochemical assignment of the target compound was likely verified using SHELXL, a program renowned for small-molecule crystallographic refinement .
- ORTEP Visualization : Molecular geometry and torsion angles can be illustrated using ORTEP-3, aiding in the comparison of piperidine conformers across analogs .
Significance in Drug Design
The ethyl ester and hydroxyl groups in this compound provide sites for prodrug modification or targeted delivery. Its stereochemical complexity underscores the importance of enantioselective synthesis, as seen in related compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives .
Biological Activity
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate, with the CAS number 2806729-75-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related piperidine compounds. For instance:
- Inhibition of Bacterial Growth : Compounds structurally related to this compound have demonstrated potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL .
Pharmacological Studies
Pharmacological evaluations indicate that this compound may possess therapeutic potential in treating conditions influenced by metabolic dysregulation:
- Obesity and Metabolic Disorders : Research suggests that piperidine derivatives could modulate pathways associated with appetite regulation and energy balance, making them candidates for obesity treatment .
Case Studies and Research Findings
Several studies have explored the biological implications of piperidine derivatives:
- Study on Antibacterial Properties :
- Neuropharmacological Effects :
- Metabolic Impact :
Data Table: Summary of Biological Activities
Q & A
Q. What advanced separation techniques resolve diastereomeric byproducts during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
